25T2-NBOMe (hydrochloride) is a synthetic compound belonging to the N-benzylphenethylamine class, specifically within the NBOMe family. It is characterized by its potent psychedelic properties, primarily acting as a selective agonist for serotonin receptors, particularly the 5-HT2A receptor. This compound is structurally similar to other members of the NBOMe series, which are known for their hallucinogenic effects and have gained attention in both research and recreational contexts.
The mechanism of action of 25T2-NBOMe is not fully understood but is believed to involve its interaction with serotonin receptors in the brain, particularly the 5-HT2A receptor []. These receptors are involved in mood, perception, and cognition. The NBOMe class of compounds are thought to act as agonists, mimicking the effects of serotonin and causing intense hallucinations [].
The chemical structure of 25T2-NBOMe includes a methoxybenzyl moiety and a dimethoxyphenethylamine backbone. Its synthesis typically involves several key reactions:
These reactions are critical for obtaining the desired pharmacological properties and ensuring the compound's stability for further study or application.
25T2-NBOMe exhibits significant biological activity, primarily through its interaction with serotonin receptors. It has been shown to activate the 5-HT2A receptor with high potency, leading to hallucinogenic effects similar to those of other psychedelics like lysergic acid diethylamide (LSD). Studies indicate that its effective concentration (EC50) values for receptor activation are often below 1 µM, making it a potent compound within its class .
Additionally, 25T2-NBOMe demonstrates a unique profile in terms of monoamine transporter inhibition, particularly affecting serotonin and norepinephrine transporters. This suggests potential implications for mood regulation and psychotropic effects .
The synthesis of 25T2-NBOMe typically follows these steps:
This multi-step synthesis allows for high yields and purity of the final product .
Several compounds share structural similarities with 25T2-NBOMe, including:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 25I-NBOMe | Iodine substitution | Highly potent psychedelic effects |
| 25C-NBOMe | Chlorine substitution | Moderate potency; used in some research |
| 25B-NBOMe | Bromine substitution | Known for strong hallucinogenic properties |
| 25D-NBOMe | Fluorine substitution | Exhibits different receptor binding profiles |
| 25E-NBOMe | Ethyl substitution | Variability in psychoactive effects |
While all these compounds share a common framework as N-benzylphenethylamines, their unique substituents (halogens or alkyl groups) contribute to their distinct pharmacological profiles and potencies. The presence of methoxy groups in 25T2-NBOMe enhances its receptor affinity compared to others in the series .
25T2-NBOMe (hydrochloride) is a synthetic compound belonging to the N-benzylphenethylamine class, specifically categorized within the NBOMe family of compounds . The compound's molecular formula for the free base is C20H27NO3S, while the hydrochloride salt form has the formula C20H27NO3S- HCl [1] [5]. The molecular weight of the hydrochloride salt is 398.0 grams per mole [4] [7].
The chemical name for this compound is 4-(ethylthio)-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine, monohydrochloride [4] [5]. Alternative nomenclature includes 2-(4-ethylsulfanyl-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine;hydrochloride [7]. The compound is assigned the Chemical Abstracts Service (CAS) registry number 1539266-51-7 [4] [5] [6].
The molecular structure features a phenethylamine backbone with specific substitutions that define its unique properties . The core structure includes a 2,5-dimethoxyphenyl ring system with an ethylthio group at the 4-position [4] [5]. The N-benzyl substitution involves a 2-methoxybenzyl moiety attached to the nitrogen atom of the phenethylamine backbone [5].
| Property | Value |
|---|---|
| Molecular Formula (Free Base) | C20H27NO3S [1] |
| Molecular Formula (HCl Salt) | C20H27NO3S- HCl [5] |
| Molecular Weight (HCl Salt) | 398.0 g/mol [4] [7] |
| CAS Number | 1539266-51-7 [4] [5] |
| Canonical SMILES | COC(C=CC=C1)=C1CNCCC2=C(OC)C=C(SCC)C(OC)=C2.Cl [5] |
25T2-NBOMe (hydrochloride) exists as a solid at room temperature [8]. The compound's physical appearance is described as a neat solid, though specific color characteristics are not definitively determined in available sources [4] [8]. The material demonstrates stability under standard laboratory conditions when properly stored [4] [6].
The compound's solubility profile indicates variability across different solvents, though specific quantitative data for 25T2-NBOMe (hydrochloride) is limited in the literature [8]. Based on related NBOMe compounds, the hydrochloride salt form typically exhibits enhanced water solubility compared to the free base form [21]. The compound's partition coefficient and detailed solubility parameters in various organic solvents remain undetermined in current literature [8].
Thermal properties of 25T2-NBOMe (hydrochloride) include undetermined melting point and boiling point ranges [8]. The compound is reported as non-flammable under standard conditions [8]. Decomposition temperature data is not currently available, though the compound appears stable under normal storage conditions [8].
The compound's density and vapor pressure characteristics are not determined in available literature [8]. The pH value is not applicable for the solid form, and vapor density measurements are similarly not applicable [8].
| Physical Property | Value/Status |
|---|---|
| Physical State | Solid [8] |
| Appearance | Neat solid [4] |
| Melting Point | Undetermined [8] |
| Boiling Point | Undetermined [8] |
| Density | Not determined [8] |
| Solubility in Water | Not determined [8] |
| Flammability | Non-flammable [8] |
Nuclear Magnetic Resonance spectroscopy provides detailed structural characterization of 25T2-NBOMe compounds [14]. Proton NMR analysis of 25T2-NBOMe reveals characteristic chemical shifts that confirm the molecular structure [14]. The spectrum shows distinct signals for the aromatic protons, with the benzyl moiety displaying typical patterns for substituted aromatic systems [14].
Specifically, 1H NMR data for 25T2-NBOMe shows signals at 7.46 ppm (1H, ddd, J = 8.3, 7.4, 1.7 Hz) and 7.37 ppm (1H, dd, J = 7.5, 1.6 Hz) corresponding to aromatic protons on the methoxybenzyl group [14]. Additional aromatic signals appear at 7.09 ppm (1H, d, J = 8.3 Hz) and 7.02 ppm (1H, ddd, J = 7.5, 7.5, 0.9 Hz) [14]. The dimethoxyphenyl protons are observed at 6.91 ppm (1H, s) and 6.84 ppm (1H, s) [14].
The N-benzyl methylene protons appear as a singlet at 4.24 ppm (2H, s), while methoxy groups show characteristic signals at 3.88 ppm (3H, s) and 3.81 ppm (3H, s) [14]. The ethylthio substituent contributes additional aliphatic signals in the expected chemical shift ranges [14].
Mass spectrometry analysis reveals characteristic fragmentation patterns for 25T2-NBOMe compounds [15] [16]. The protonated molecular ion appears at m/z 362 for the free base form [15]. Common fragmentation includes loss of the methoxybenzyl group, producing fragments at m/z 121 and m/z 91 [15] [17]. These fragments correspond to the 1-methoxy-2-methylbenzene ring moiety and the tropylium ion, respectively [15].
Tandem mass spectrometry confirms the structural assignment through specific fragmentation pathways characteristic of NBOMe compounds [15] [16]. The mass spectral behavior follows established patterns for this class of compounds, with C-N bond cleavage being a dominant fragmentation mechanism [15].
| Spectroscopic Technique | Key Observations |
|---|---|
| 1H NMR | Aromatic signals: 7.46, 7.37, 7.09, 7.02, 6.91, 6.84 ppm [14] |
| 1H NMR | N-CH2 signal: 4.24 ppm (2H, s) [14] |
| 1H NMR | Methoxy signals: 3.88, 3.81 ppm [14] |
| MS | Molecular ion [M+H]+: m/z 362 [15] |
| MS/MS | Fragment ions: m/z 121, 91 [15] [17] |
The addition of an N-(2-methoxybenzyl) group to the parent phenethylamine 2C-T-2 represents one of the most significant structural modifications in terms of pharmacological impact. This N-benzyl substitution transforms 25T2-NBOMe from a moderately active compound into a highly potent serotonin receptor agonist [1] [2] [3].
The N-benzyl modification produces a 5.9-fold increase in binding affinity at the 5-hydroxytryptamine 2A receptor compared to the parent compound 2C-T-2 [3]. Specifically, the binding affinity (Ki) improves from 6.5 nanomolar for 2C-T-2 to 1.1 nanomolar for 25T2-NBOMe at the 5-hydroxytryptamine 2A receptor [4]. This enhancement is consistent with broader patterns observed across the N-benzylphenethylamine class, where N-benzyl substitution typically produces 13-fold to 190-fold increases in binding affinity depending on the specific benzyl substituent employed [1] [5].
The 2-methoxybenzyl group specifically provides optimal hydrophobic interactions within the receptor binding pocket [5]. Molecular modeling studies indicate that the N-benzyl moiety interacts with phenylalanine 339 (position 6.51) in the 5-hydroxytryptamine 2A receptor, while the phenethylamine core interacts with phenylalanine 340 (position 6.52) [5]. This dual interaction pattern underlies the dramatic enhancement in binding affinity observed with N-benzyl substitution.
The ortho-methoxy substitution on the benzyl ring contributes critically to both potency and selectivity. Studies comparing different benzyl substitution patterns demonstrate that 2-methoxybenzyl substitution produces 190-fold higher affinity compared to unsubstituted N-benzyl analogs, while 2-hydroxybenzyl substitution yields 82-fold enhancement [1] [6]. The 2-fluorobenzyl substitution shows reduced affinity compared to the methoxy analog, highlighting the importance of the electron-donating methoxy group at the ortho position [1].
The structure-activity relationships of 25T2-NBOMe are governed by several fundamental principles that determine its interaction with serotonin receptors. The phenethylamine backbone serves as the core structural motif required for receptor recognition, providing the basic framework for all subsequent modifications [7] [8].
The 2,5-dimethoxy substitution pattern represents an essential structural requirement for agonist activity at 5-hydroxytryptamine 2A receptors [7]. These methoxy groups engage in critical hydrogen bonding interactions with the receptor and establish the proper electronic environment for receptor activation. Removal or modification of either methoxy group results in substantial reductions in binding affinity and functional activity [9].
The 4-position substituent significantly modulates both binding affinity and functional selectivity. In the case of 25T2-NBOMe, the 4-ethylthio group provides a lipophilic substituent that enhances membrane permeability and contributes to the overall binding profile [10]. Small lipophilic substituents at the 4-position, including halogens, alkyl groups, and thioethers, generally maintain or enhance agonist activity, while larger substituents tend to reduce potency or convert compounds to antagonists [1] [10].
The thioether linkage in the 4-ethylthio group provides distinct properties compared to other 4-position modifications. Thioether groups exhibit enhanced metabolic stability compared to corresponding ethers while maintaining favorable lipophilicity characteristics [11]. The sulfur atom contributes to the electron density distribution within the aromatic ring, subtly influencing receptor interactions.
N-substitution patterns dramatically alter the pharmacological profile of phenethylamines. Primary amines (as in 2C-T-2) show moderate activity, while N-methyl substitution generally reduces activity. N-benzyl substitution, particularly with 2-methoxybenzyl groups, produces the most dramatic enhancements in both binding affinity and functional potency [12] [2]. This relationship follows a clear structure-activity progression where increasing steric bulk at the nitrogen generally correlates with enhanced 5-hydroxytryptamine 2A receptor interactions.
Several structural elements within 25T2-NBOMe serve as critical determinants of its biological activity, each contributing specific aspects to the overall pharmacological profile. These determinants can be categorized based on their relative importance and functional contributions to receptor binding and activation.
The phenethylamine core structure constitutes the fundamental requirement for activity, providing the basic recognition motif for serotonin receptor interaction [7]. This two-carbon chain connecting the aromatic ring to the amino group establishes the proper spatial relationships necessary for receptor binding. Complete removal or significant modification of this core structure results in complete loss of activity.
The 2,5-dimethoxy substitution pattern functions as an essential determinant for agonist activity [7]. These methoxy groups participate in critical hydrogen bonding interactions with serine residues 5.43 (serine 239) and 5.46 (serine 242) within the 5-hydroxytryptamine 2A receptor binding site [13]. The positioning and electronic properties of these methoxy groups are precisely tuned for optimal receptor interaction, and their removal results in severe activity reduction.
The N-(2-methoxybenzyl) moiety represents the most critical modification distinguishing 25T2-NBOMe from its parent compound [1] [5]. This structural element transforms the pharmacological profile by providing complementary hydrophobic interactions within an extended binding pocket of the receptor. The benzyl ring system enables high-affinity binding through π-π stacking interactions, while the ortho-methoxy group optimizes the spatial and electronic fit within the receptor cavity.
The 4-ethylthio substituent serves as a modulatory determinant that fine-tunes the compound's properties [11]. While not essential for basic activity, this thioether group enhances lipophilicity, facilitating membrane penetration and contributing to the overall binding profile. The ethyl chain length provides optimal steric and electronic properties, as evidenced by structure-activity studies comparing different alkylthio chain lengths [11].
The hydrochloride salt formation represents a pharmaceutical modification that improves stability and solubility without directly affecting the intrinsic biological activity [14] [15]. This ionic interaction enhances the compound's handling properties and bioavailability in physiological systems.
Comparative analysis of 25T2-NBOMe with structurally related compounds reveals important insights into the structure-activity relationships governing this chemical class. The most informative comparisons involve the parent compound 2C-T-2 and other N-benzylphenethylamine derivatives within the NBOMe family.
Comparison with Parent Compound 2C-T-2: The transformation from 2C-T-2 to 25T2-NBOMe through N-benzyl substitution produces a 5.9-fold enhancement in 5-hydroxytryptamine 2A receptor binding affinity [3]. The molecular weight increases from 225.33 grams per mole to 397.96 grams per mole, reflecting the addition of the 2-methoxybenzyl group (molecular weight contribution of 137.16 grams per mole) [14]. This modification also dramatically alters the selectivity profile, with 25T2-NBOMe showing enhanced selectivity for 5-hydroxytryptamine 2A over 5-hydroxytryptamine 1A receptors [3].
Comparison within NBOMe Series: Among NBOMe compounds, 25T2-NBOMe exhibits intermediate binding affinity compared to halogenated analogs. 25I-NBOMe shows the highest affinity (Ki = 0.04 nanomolar), followed by 25C-NBOMe (Ki = 0.3 nanomolar), 25B-NBOMe (Ki = 0.5 nanomolar), and 25T2-NBOMe (Ki = 1.1 nanomolar) [3] [4]. This ranking correlates with the lipophilicity and electronic properties of the 4-position substituents, with iodine providing the most favorable combination of size and electronic effects.
Thioether Substituent Comparison: Within the thioether-substituted NBOMe series, 25T2-NBOMe (4-ethylthio) and 25T7-NBOMe (4-propylthio) show similar binding affinities (Ki = 1.1 nanomolar each) [4]. This suggests that moderate increases in alkyl chain length do not significantly impact binding affinity. However, further extension or branching of the thioalkyl chain may begin to introduce steric constraints that reduce activity [1].
Benzyl Substitution Pattern Effects: The 2-methoxybenzyl substitution in 25T2-NBOMe represents the optimal N-benzyl modification for this structural class [1] [16]. Comparative studies show that 2-hydroxybenzyl analogs exhibit the highest functional activity but somewhat reduced binding affinity, while 2-fluorobenzyl and 2,3-methylenedioxybenzyl modifications show decreased potency across both binding and functional assays [1].
Molecular Property Correlations: The enhanced activity of NBOMe compounds correlates with increased molecular weight, lipophilicity, and structural complexity compared to their 2C parents [3]. 25T2-NBOMe, with a molecular weight of 397.96 grams per mole and high lipophilicity, represents an optimal balance of these properties for blood-brain barrier penetration and receptor interaction [14] [17].
Selectivity Profile Distinctions: The N-benzyl modification in 25T2-NBOMe produces superior selectivity for 5-hydroxytryptamine 2A over 5-hydroxytryptamine 1A receptors compared to the parent 2C-T-2 [3]. This enhanced selectivity profile is characteristic of the NBOMe class and contributes to their distinct pharmacological properties compared to their phenethylamine parents [6] [3].
| Molecular Properties of 25T2-NBOMe (Hydrochloride) | ||
|---|---|---|
| Property | Value | Source |
| Molecular Formula | C20H28ClNO3S | PubChem CID 137699858 |
| Molecular Weight (g/mol) | 397.96 | Multiple analytical standards |
| Exact Mass (Da) | 397.1478 | LGC Standards |
| CAS Number | 1539266-51-7 | Multiple chemical databases |
| Physical Appearance | White solid | Analytical reference standards |
| Chemical Name (IUPAC) | 4-(ethylthio)-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine hydrochloride | Chemical nomenclature standards |
| Binding Affinity Comparison: 2C Compounds vs NBOMe Derivatives | |||
|---|---|---|---|
| Compound | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | Fold Increase (vs parent) |
| 2C-T-2 (parent) | 6.5 | 39 | 1.0 |
| 25T2-NBOMe | 1.1 | 6.4 | 5.9 |
| 2C-B | 8.6 | 47 | 1.0 |
| 25B-NBOMe | 0.5 | 6.2 | 17.2 |
| 2C-I | 4.2 | 15 | 1.0 |
| 25I-NBOMe | 0.04 | 1.7 | 105 |
| Critical Structural Determinants of Activity | |||
|---|---|---|---|
| Structural Element | Critical for Activity | Effect on Binding | Structure-Activity Impact |
| Phenethylamine Core | Essential | Provides basic recognition | Fundamental requirement |
| 2,5-Dimethoxy Substitution | Essential | Primary receptor interaction | Required for agonist activity |
| N-(2-Methoxybenzyl) Moiety | Essential | Dramatic affinity increase | Transforms pharmacology |
| 4-Ethylthio Group | Modulatory | Enhances lipophilicity | Fine-tunes potency |
| Ortho-Methoxy Position | Critical | Optimal receptor fit | Optimizes interaction |